molecular formula C11H20O3 B1315655 8-Oxoundecanoic acid CAS No. 91214-06-1

8-Oxoundecanoic acid

Cat. No. B1315655
CAS RN: 91214-06-1
M. Wt: 200.27 g/mol
InChI Key: BHMVWQCUELPXCR-UHFFFAOYSA-N
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Description

8-Oxoundecanoic acid is a chemical compound with the molecular formula C11H20O3 . It has a molecular weight of 200.28 g/mol . It is categorized as an intermediate .


Molecular Structure Analysis

The molecular structure of 8-Oxoundecanoic acid consists of 11 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.


Physical And Chemical Properties Analysis

8-Oxoundecanoic acid has a molecular weight of 200.28 g/mol . Other physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.

Safety And Hazards

While specific safety and hazard information for 8-Oxoundecanoic acid was not found, general precautions for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames .

properties

IUPAC Name

8-oxoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-7-10(12)8-5-3-4-6-9-11(13)14/h2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMVWQCUELPXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40919889
Record name 8-Oxoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxoundecanoic acid

CAS RN

91214-06-1
Record name 8-Oxoundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91214-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxoundecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091214061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Oxoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Kawamura, RB Gagosian - Journal of Chromatography A, 1988 - Elsevier
… (a) 5-Oxoundecanoic acid methyl ester, (b) 6-oxoundecanoic acid methyl ester, (c) 7oxoundecanoic acid methyl ester, (d) 8-oxoundecanoic acid methyl ester, (e) 9-oxoundecanoic acid …
Number of citations: 19 www.sciencedirect.com
N Salih, H Adams, RFW Jackson - The Journal of Organic …, 2016 - ACS Publications
… General procedure C using 14c (82 mg, 0.2 mmol, 1 equiv) and 10% (w/w) palladium on carbon (37 mg) gave (2S)-2-{[(tert-butoxy)carbonyl]amino}-8-oxoundecanoic acid 18c (62 mg, …
Number of citations: 18 pubs.acs.org
RF Jackson, H Adams, N Salih - Journal of Organic …, 2016 - eprints.whiterose.ac.uk
A range of 7-oxo, 8-oxo and 9-oxo amino acids, analogues of 8-oxo-2-aminodecanoic acid, one of the key components of the cyclic tetrapeptide apicidin, has been prepared by a three-…
Number of citations: 0 eprints.whiterose.ac.uk

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